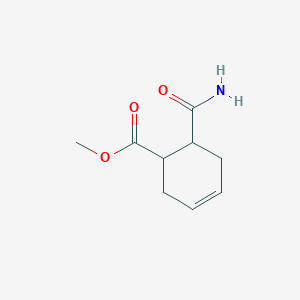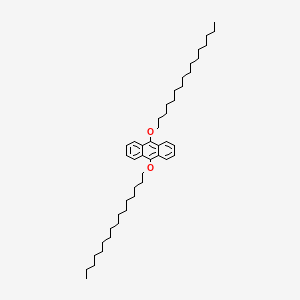
9,10-Bis(hexadecyloxy)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis(hexadecyloxy)anthracene: is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties, making them valuable in various scientific and industrial applications. The compound features two hexadecyloxy groups attached to the 9 and 10 positions of the anthracene core, which can influence its solubility, stability, and interaction with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(hexadecyloxy)anthracene typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the core structure.
Functionalization: The 9 and 10 positions of anthracene are functionalized with hexadecyloxy groups. This can be achieved through a nucleophilic substitution reaction where hexadecyloxy groups are introduced using appropriate reagents and catalysts.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Bis(hexadecyloxy)anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: The hexadecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce dihydroanthracene compounds.
Wissenschaftliche Forschungsanwendungen
9,10-Bis(hexadecyloxy)anthracene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying photophysical properties.
Medicine: Research into its potential therapeutic properties, such as anticancer or antimicrobial activities, is ongoing.
Industry: It is used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices.
Wirkmechanismus
The mechanism of action of 9,10-Bis(hexadecyloxy)anthracene involves its interaction with molecular targets through its anthracene core and hexadecyloxy groups. These interactions can influence the compound’s photophysical properties, such as fluorescence and phosphorescence. The molecular pathways involved include:
Excitation and Emission: The compound absorbs light energy, leading to an excited state, followed by emission of light as it returns to the ground state.
Electron Transfer: The compound can participate in electron transfer reactions, making it useful in electronic and photonic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its strong fluorescence and use in lightsticks and organic semiconductors.
9,10-Diphenylanthracene: Used in photonic applications and known for its optical properties.
9,10-Anthracenediyl-bis(methylene)dimalonic acid: A fluorescent probe used in biological applications.
Uniqueness
9,10-Bis(hexadecyloxy)anthracene is unique due to its long alkyl chains (hexadecyloxy groups), which enhance its solubility in organic solvents and influence its interaction with other molecules. This makes it particularly valuable in applications requiring specific solubility and stability properties.
Eigenschaften
CAS-Nummer |
90178-24-8 |
|---|---|
Molekularformel |
C46H74O2 |
Molekulargewicht |
659.1 g/mol |
IUPAC-Name |
9,10-dihexadecoxyanthracene |
InChI |
InChI=1S/C46H74O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-39-47-45-41-35-29-31-37-43(41)46(44-38-32-30-36-42(44)45)48-40-34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-32,35-38H,3-28,33-34,39-40H2,1-2H3 |
InChI-Schlüssel |
YPXGHVBZTKLBTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


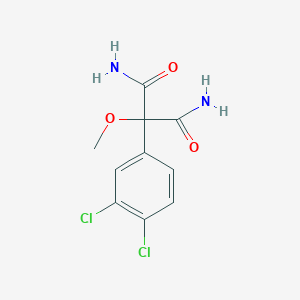
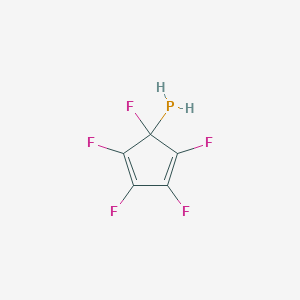
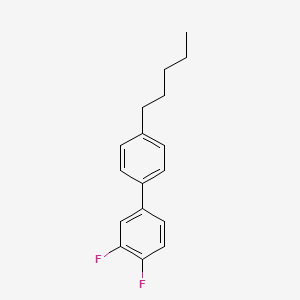

![{3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane](/img/structure/B14372159.png)
![4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium perchlorate](/img/structure/B14372161.png)
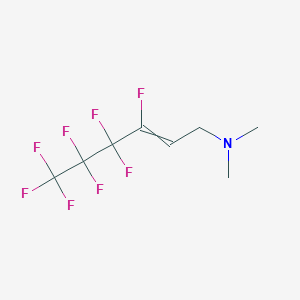
![6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14372168.png)
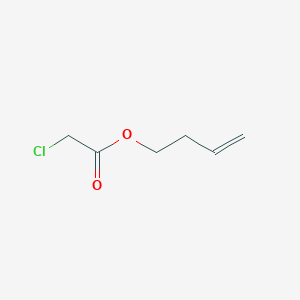
![1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide](/img/structure/B14372176.png)
![1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]-](/img/structure/B14372178.png)
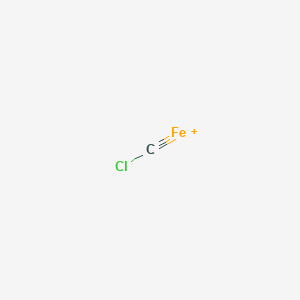
![3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14372184.png)
